Hymenialdisine, also known as 10Z-Hymenialdisine, is a bromopyrrole alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa []. It is characterized by a unique pyrrolo[2,3-c]azepin-8-one ring system bonded to a glycocyamidine ring [].
Hymenialdisine has garnered significant interest in scientific research due to its potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase Kinase-1 (MEK1), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1) []. This broad spectrum of activity has led to investigations into its potential therapeutic applications for various diseases, including cancer, Alzheimer's disease, and osteoarthritis.
The synthesis of Hymenialdisine and its analogues presents a significant challenge due to the complex tricyclic core structure. Several strategies have been developed, primarily focusing on the generation of novel azafulvenium ions and their regioselective heterodimerization with 2-aminoimidazole (AI) to create the tricyclic core []. A protodebromination/oxidation strategy has been employed to selectively generate the desired alpha-bromo substitution pattern seen in Hymenialdisine []. Additionally, the 2-aminoimidazole moiety has been shown to be a useful precursor to the glycocyamidine unit found in Hymenialdisine and its debrominated derivative, Debromohymenialdisine [].
The molecular structure of Hymenialdisine is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused to a glycocyamidine ring []. The presence of a bromine atom at the alpha position of the pyrrole ring contributes to its biological activity. Structural studies have also highlighted the importance of the azepinone ring in forming crucial hydrogen bonds with target proteins, particularly kinases [].
Hymenialdisine has been subjected to various chemical reactions, primarily to generate diverse analogues for structure-activity relationship studies. Palladium-catalyzed Suzuki cross-coupling reactions have been employed to introduce various substituents at the 2-position of the indole ring in Hymenialdisine analogues []. These reactions enable the efficient introduction of both electron-donating and electron-withdrawing groups, expanding the chemical space for exploring the biological activity of Hymenialdisine derivatives.
Hymenialdisine exerts its biological effects primarily through the inhibition of protein kinases []. It acts as a competitive inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of substrate proteins []. The specific mechanism of inhibition may vary depending on the target kinase. For instance, Hymenialdisine has been shown to inhibit CDK2 by forming hydrogen bonds with Leu83 and Glu81 residues in the ATP-binding site [].
Anti-inflammatory Effects: Hymenialdisine has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) [, , ]. These effects are primarily attributed to its ability to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses [, ].
Anti-angiogenic Effects: Research suggests that Hymenialdisine possesses anti-angiogenic properties, inhibiting the formation of new blood vessels []. This effect is linked to its suppression of NF-κB activity and the downregulation of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and IL-8 [].
Neuroprotective Effects: Studies have highlighted the neuroprotective potential of Hymenialdisine, particularly in the context of oxidative stress []. It has been shown to protect primary cortical neurons from oxidative stress-induced damage by inducing the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response [].
Anti-cancer Effects: The potent inhibitory activity of Hymenialdisine against CDKs, which play crucial roles in cell cycle regulation, has led to investigations into its anti-cancer potential. Studies have shown that Hymenialdisine can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells [] and human colorectal carcinoma cells [].
Effects on Osteoblast and Osteoclast Function: Hymenialdisine has been shown to exert dual effects on bone cells, inhibiting osteoclastogenesis while promoting osteoblast differentiation []. It suppresses RANKL-induced osteoclast formation and bone resorption by blocking the NF-κB and MAPK signaling pathways []. Concurrently, it stimulates osteoblast differentiation by activating alkaline phosphatase and enhancing matrix mineralization, potentially through the activation of the GSK-3β/β-catenin/T-cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway [].
Antiviral Effects: Recent research suggests that Hymenialdisine and its derivatives, Debromohymenialdisine and Oroidin, exhibit antiviral activities against HIV-1 []. Oroidin, in particular, has shown potent inhibition of HIV-1 reverse transcriptase activity [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6